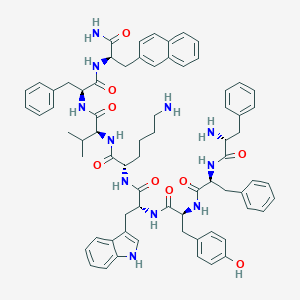

D-Alaninamide, D-phenylalanyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl-3-(2-naphthalenyl)-

Overview

Description

BIM-23056 is a linear octapeptide that acts as a potent antagonist of somatostatin receptors, specifically targeting somatostatin receptor 3 and somatostatin receptor 5. It has been widely used in scientific research due to its high affinity and selectivity for these receptors .

Mechanism of Action

- In particular, BIM 23056 selectively targets sst3 and sst5 receptors . These receptors play a crucial role in modulating various physiological processes.

Target of Action: Somatostatin Receptors (sst3 and sst5)

Biochemical Pathways: Downstream Effects

Biochemical Analysis

Biochemical Properties

BIM 23056 has been identified as a potent and selective antagonist for the somatostatin receptor 5 (sst5) and sst3 . It interacts with these receptors with Ki values of 5.7 (sst5), 10.8 (sst3), and shows less affinity for other somatostatin receptors . The nature of these interactions involves binding to the receptors, thereby inhibiting their function .

Molecular Mechanism

BIM 23056 exerts its effects at the molecular level by binding to the somatostatin receptors, specifically sst5 and sst3 . This binding inhibits the function of these receptors, thereby influencing the biochemical pathways they are involved in .

Preparation Methods

Synthetic Routes and Reaction Conditions: BIM-23056 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of BIM-23056 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: BIM-23056 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

Cleavage Reagents: Trifluoroacetic acid, water, triisopropylsilane

Major Products: The major product of the synthesis is the linear octapeptide BIM-23056. During cleavage, side products such as truncated peptides and protecting group remnants may be formed, which are removed during purification .

Scientific Research Applications

BIM-23056 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.

Biology: Employed in the investigation of somatostatin receptor functions and signaling pathways.

Medicine: Utilized in preclinical studies to explore its potential therapeutic effects on diseases involving somatostatin receptors, such as neuroendocrine tumors.

Industry: Applied in the development of diagnostic assays and therapeutic agents targeting somatostatin receptors

Comparison with Similar Compounds

BIM-23014: Another somatostatin receptor antagonist with a different receptor selectivity profile.

BIM-23120: A somatostatin receptor agonist with high affinity for somatostatin receptor 2 and somatostatin receptor 5.

Comparison: BIM-23056 is unique in its high selectivity for somatostatin receptor 3 and somatostatin receptor 5, making it a valuable tool for studying these specific receptors. In contrast, BIM-23014 and BIM-23120 have different selectivity profiles, targeting other somatostatin receptor subtypes .

Biological Activity

The compound D-Alaninamide, D-phenylalanyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl-3-(2-naphthalenyl)- is a complex peptide that incorporates both D- and L-amino acids. This structural diversity may impart unique biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

- Receptor Interaction : The incorporation of D-amino acids in peptides can enhance their stability against proteolytic degradation, potentially increasing their bioactivity. D-amino acid-containing peptides (DAACPs) often exhibit different receptor activation profiles compared to their L-counterparts, which can lead to enhanced or altered physiological effects .

- Transport Mechanisms : The compound's structural components may influence its interaction with amino acid transporters such as LAT1, which is crucial for delivering large neutral amino acids across cellular membranes . Studies indicate that modifications in amino acid structure can significantly affect transport efficiency and selectivity.

Case Studies and Research Findings

- Anticonvulsant Activity : Research has demonstrated that derivatives of alaninamide exhibit potent anticonvulsant properties in mouse models. For instance, a study identified a lead derivative that showed effective protection against seizures with minimal motor impairment, suggesting a favorable therapeutic window for compounds structurally related to D-Alaninamide .

- Stability and Efficacy : The stability of D-peptides compared to L-peptides was highlighted in studies where D-analogs maintained their activity longer in biological systems. For example, a study reported that while L-peptides were rapidly degraded, over 85% of the D-analog remained intact after several hours, indicating potential for prolonged action in therapeutic applications .

- Transporter Selectivity : The affinity of various phenylalanine analogs for LAT1 was assessed to understand how structural variations impact biological activity. Results indicated that certain modifications could enhance selectivity for LAT1 over LAT2, which could be beneficial for targeted drug delivery in conditions like cancer .

Table 1: Summary of Biological Activities and Mechanisms

Table 2: Stability Comparison of D- vs L-Peptides

| Peptide Type | Degradation Rate (in hours) | Stability (%) at 6 hours |

|---|---|---|

| L-Peptide | < 1 | 0 |

| D-Peptide | > 6 | > 85 |

Properties

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H81N11O9/c1-44(2)63(71(91)81-61(39-47-22-10-5-11-23-47)67(87)77-58(64(74)84)41-49-29-32-50-24-12-13-25-51(50)36-49)82-66(86)57(28-16-17-35-72)76-70(90)62(42-52-43-75-56-27-15-14-26-54(52)56)80-69(89)60(40-48-30-33-53(83)34-31-48)79-68(88)59(38-46-20-8-4-9-21-46)78-65(85)55(73)37-45-18-6-3-7-19-45/h3-15,18-27,29-34,36,43-44,55,57-63,75,83H,16-17,28,35,37-42,72-73H2,1-2H3,(H2,74,84)(H,76,90)(H,77,87)(H,78,85)(H,79,88)(H,80,89)(H,81,91)(H,82,86)/t55-,57+,58-,59+,60+,61+,62-,63+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTPBEUWKCLZGU-OOSWLFMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CC=CC=C8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H81N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.